molecular formula C19H19F2N5O B15117692 2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine

2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B15117692
M. Wt: 371.4 g/mol
InChI Key: FCLJDJVSZYLJTL-UHFFFAOYSA-N
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Description

2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group, a piperidine ring, and a naphthyridine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethyl group is introduced via difluoromethylation reactions, which can be achieved using reagents such as difluoromethyl bromide or difluoromethyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts such as palladium or nickel may be used to facilitate the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluoromethyl bromide for difluoromethylation, palladium catalysts for coupling reactions, and various oxidizing and reducing agents for redox reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols .

Scientific Research Applications

2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, the compound may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,8-naphthyridine is unique due to its combination of a pyrazole ring, a piperidine ring, and a naphthyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile molecule for various scientific applications .

Properties

Molecular Formula

C19H19F2N5O

Molecular Weight

371.4 g/mol

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C19H19F2N5O/c1-25-11-14(16(24-25)17(20)21)19(27)26-9-6-12(7-10-26)15-5-4-13-3-2-8-22-18(13)23-15/h2-5,8,11-12,17H,6-7,9-10H2,1H3

InChI Key

FCLJDJVSZYLJTL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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